![molecular formula C9H20N2O B13003929 [2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
[2-(Azetidin-3-yloxy)ethyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Azetidin-3-yloxy)ethyl]diethylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to an ethyl group and diethylamine moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azetidin-3-yloxy)ethyl]diethylamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of 3-chloro-1-propanol with ammonia or primary amines under controlled conditions to form the azetidine ring.
Attachment of Ethyl Group: The ethyl group is introduced through alkylation reactions. This can be achieved by reacting the azetidine intermediate with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Diethylamine Moiety: The final step involves the reaction of the azetidine-ethyl intermediate with diethylamine. This can be carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Azetidin-3-yloxy)ethyl]diethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the ethyl group can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles (thiols, amines); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine or ethyl derivatives with various functional groups.
Scientific Research Applications
[2-(Azetidin-3-yloxy)ethyl]diethylamine: has found applications in several scientific domains:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Azetidin-3-yloxy)ethyl]diethylamine involves its interaction with specific molecular targets. The azetidine ring and diethylamine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of the interaction. Detailed studies on its binding affinity and specificity are essential to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
[2-(Pyrrolidin-3-yloxy)ethyl]diethylamine: Similar structure with a pyrrolidine ring instead of an azetidine ring.
[2-(Morpholin-3-yloxy)ethyl]diethylamine: Contains a morpholine ring, differing in the oxygen atom in the ring structure.
[2-(Piperidin-3-yloxy)ethyl]diethylamine: Features a piperidine ring, which is a six-membered nitrogen-containing ring.
Uniqueness
- The azetidine ring in [2-(Azetidin-3-yloxy)ethyl]diethylamine imparts unique steric and electronic properties compared to its analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C9H20N2O/c1-3-11(4-2)5-6-12-9-7-10-8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
REJPPJAGYJYICY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride](/img/structure/B13003847.png)
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13003856.png)
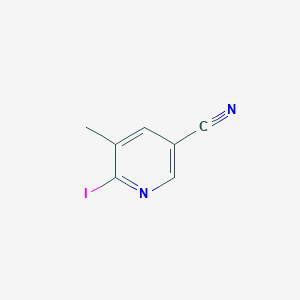
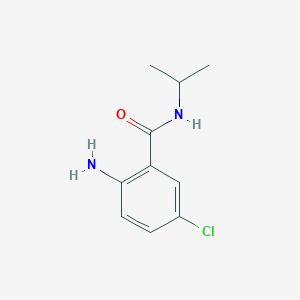
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)
![5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13003915.png)
![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
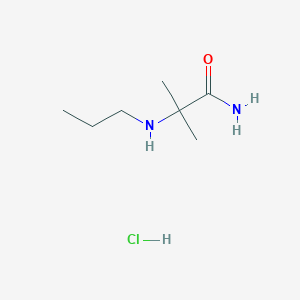
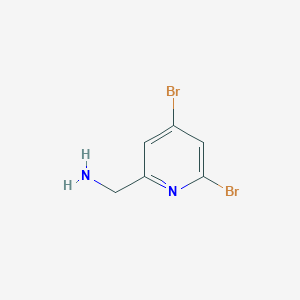
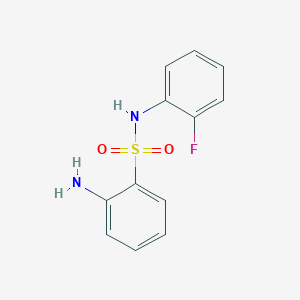
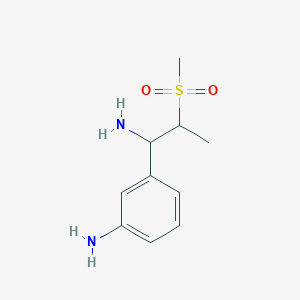
![(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide](/img/structure/B13003956.png)
